molecular formula C10H13N3 B172346 2-Butyl-2H-benzo[d][1,2,3]triazole CAS No. 16584-01-3

2-Butyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B172346
CAS No.: 16584-01-3
M. Wt: 175.23 g/mol
InChI Key: DRFDQBZSCVSFKT-UHFFFAOYSA-N
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Description

2-Butyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. The structure of this compound consists of a benzene ring fused with a triazole ring, with a butyl group attached to the nitrogen atom of the triazole ring. This compound exhibits unique chemical and physical properties, making it a valuable component in various applications.

Biochemical Analysis

Biochemical Properties

It is known that benzotriazole derivatives, which 2-Butyl-2H-benzo[d][1,2,3]triazole is a part of, have a broad range of biological activities . They are known to interact with enzymes and receptors in biological systems due to their large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .

Cellular Effects

Benzotriazole derivatives have shown to exhibit a broad spectrum of biological properties, including anti-inflammatory, antiplatelet, antimicrobial . These effects suggest that this compound may also influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems . This suggests that this compound may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that benzotriazole derivatives form robust thermally stable gels , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Benzotriazole derivatives are known to interact with enzymes and receptors in biological systems , suggesting that this compound may also interact with enzymes or cofactors in metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2H-benzo[d][1,2,3]triazole can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with butyl isocyanate under acidic conditions. The reaction typically proceeds as follows:

    Cyclization Reaction: o-Phenylenediamine reacts with butyl isocyanate in the presence of a strong acid catalyst, such as hydrochloric acid, to form the triazole ring.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted triazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Butyl-2H-benzo[d][1,2,3]triazole has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of high-performance materials such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: The parent compound without the butyl group, widely used as a corrosion inhibitor and in various industrial applications.

    1H-Benzotriazole: An isomer of benzotriazole with different substitution patterns, used in similar applications.

    2-Methyl-2H-benzo[d][1,2,3]triazole: A methyl-substituted derivative with similar chemical properties and applications.

Uniqueness

2-Butyl-2H-benzo[d][1,2,3]triazole is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This substitution enhances its solubility in organic solvents and may influence its biological activity and interaction with molecular targets.

Properties

IUPAC Name

2-butylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-3-8-13-11-9-6-4-5-7-10(9)12-13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFDQBZSCVSFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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